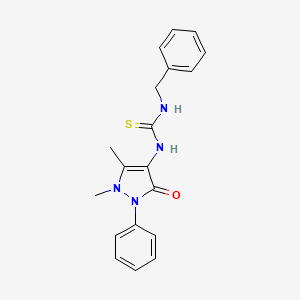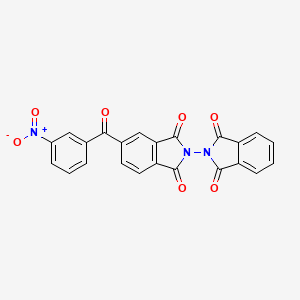
N-benzyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea
Overview
Description
N-benzyl-N’-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea , also known as 4-AAPT , is a synthesized compound. It is formed by reacting 4-aminoantipyrine and benzoylisothiocyanate in equimolar ratio. The compound’s structure includes a carbamothioyl group attached to a benzamide moiety. The presence of functional groups such as the carbonyl and thiourea makes it intriguing for further investigation .
Synthesis Analysis
The targeted compound, 4-AAPT , is synthesized by heating 4-aminoantipyrine and benzoylisothiocyanate in acetone. The reaction yields an orange solution. The synthesis pathway is depicted in Scheme 1 :
Scientific Research Applications
Heterocyclic Synthesis
N-Benzyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea and related compounds have been extensively used in the synthesis of various heterocyclic compounds. For instance, enaminonitriles derived from this compound have been used to synthesize a range of pyrazole, pyridine, and pyrimidine derivatives, showcasing their versatility in organic synthesis (Fadda et al., 2012).
Structural Analysis and Molecular Interactions
The structural characterization and molecular interaction studies of antipyrine derivatives, including compounds like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, have been conducted. These studies involve X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, providing insights into the intermolecular interactions within these compounds (Saeed et al., 2020).
Antimicrobial and Anti-inflammatory Properties
Several studies have been conducted on the antimicrobial and anti-inflammatory properties of compounds derived from this compound. For example, some derivatives have shown significant anti-inflammatory activity, indicating their potential use in pharmaceutical applications (Sunder & Maleraju, 2013). Additionally, Schiff bases containing this compound have demonstrated moderate to good antibacterial activity against various bacterial strains (Asiri & Khan, 2010).
Anticancer Activity
Compounds synthesized using this compound have been explored for their anticancer properties. For instance, some derivatives have shown promising results against human tumor breast cancer cell lines, indicating their potential as anticancer agents (Ghorab et al., 2014).
Synthesis of Diverse Organic Compounds
The versatility of this compound in organic synthesis is highlighted by its use in the preparation of a wide array of organic compounds, such as pyrazolines, pyridones, pyrazolo[2,3-a]pyrimidines, and pyrazolo[5,1-c]triazines, showcasing its role in generating structurally diverse libraries of compounds (Farag et al., 2004)
Mechanism of Action
properties
IUPAC Name |
1-benzyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-14-17(21-19(25)20-13-15-9-5-3-6-10-15)18(24)23(22(14)2)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZAMRHSZUOWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-1,5-naphthalenediylbis[2-(2-pyridinylthio)acetamide]](/img/structure/B3464322.png)

![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-(3-chloro-4-methylphenyl)-1H-tetrazole](/img/structure/B3464326.png)
![N-(3-chlorophenyl)-4-[(1-methyl-1H-imidazol-2-yl)thio]-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B3464333.png)
![3-[4-(3-methoxybenzoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B3464340.png)
![N,N'-[(3-nitrophenyl)methylene]di(2-furamide)](/img/structure/B3464353.png)
![2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3464359.png)
![ethyl 4-[({[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetyl)amino]benzoate](/img/structure/B3464365.png)
![2-[(anilinocarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B3464375.png)
![4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B3464380.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B3464387.png)
![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B3464395.png)
![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]dipropanamide](/img/structure/B3464406.png)
